Oxolamine dihydrogen citrate

Description

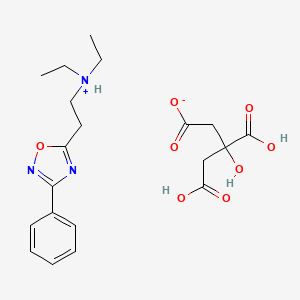

Structure

2D Structure

Properties

IUPAC Name |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZIGQJSMCOHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

959-14-8 (Parent) | |

| Record name | Oxolamine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-20-8 | |

| Record name | Oxolamine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolamine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preclinical Pharmacological Investigations of Oxolamine Dihydrogen Citrate

Mechanistic Elucidation of Antitussive Activity

The cough-suppressing, or antitussive, properties of oxolamine (B1678060) have been attributed to a combination of peripheral and central actions. patsnap.com This multifaceted mechanism distinguishes it from other agents that may act solely on the central nervous system. patsnap.com

Central Cough Reflex Attenuation MechanismsIn addition to its peripheral action, oxolamine is understood to exhibit a central inhibitory effect on the cough reflex.patsnap.comThis central mechanism is believed to complement its primary peripheral activity.

Anti-inflammatory Actions and Associated Molecular Mechanisms

Beyond its antitussive effects, oxolamine dihydrogen citrate (B86180) demonstrates significant anti-inflammatory properties, particularly within the respiratory system. patsnap.compatsnap.comnih.gov This action is considered a strong antagonist to inflammation of the respiratory tract and is thought to contribute to its therapeutic efficacy in treating respiratory ailments. patsnap.com

| Parameter | Details |

|---|---|

| Animal Model | Guinea pigs with non-bacterial inflammation of the respiratory tract induced by acrolein aerosol. medchemexpress.cnmedchemexpress.com |

| Administration | Intraperitoneal injection. An initial dose of 80 mg/kg body weight was followed by subsequent doses of 53.3 mg/kg. medchemexpress.cnmedchemexpress.com |

| Key Findings | Reduced relative lung weight. medchemexpress.cnmedchemexpress.com |

| Significantly reduced levels of inflammation. medchemexpress.cnmedchemexpress.com | |

| Protected the pulmonary parenchyma from emphysema. medchemexpress.cnmedchemexpress.com | |

| Comparative Efficacy | The study noted that oxolamine's anti-inflammatory effect was superior to that of Phenylbutazone in this model. medchemexpress.com |

Modulation of Inflammatory Mediators

Oxolamine dihydrogen citrate's anti-inflammatory effects are linked to its ability to modulate inflammatory mediators. While the precise molecular targets are still under investigation, its action is thought to involve the inhibition of pathways that lead to the release of pro-inflammatory substances in the respiratory tract. This modulation helps to alleviate the inflammatory response, which is a key component of various respiratory ailments. nih.govnih.gov

Antineoplastic Research Potential of this compound

Recent research has extended the pharmacological profile of this compound to include potential antineoplastic activities. These investigations have primarily focused on its effects on cancer cell behavior, particularly in models of breast cancer.

Inhibition of Cellular Invasion and Metastasis in Specific Cancer Cell Lines (e.g., MDA-MB-231)

Studies utilizing the highly invasive MDA-MB-231 human breast cancer cell line have shown that this compound can effectively inhibit cellular invasion and metastasis. Treatment of these cells with the compound resulted in a significant decrease in their invasive capabilities compared to untreated control cells. This suggests that this compound may interfere with the molecular machinery that cancer cells use to invade surrounding tissues and spread to distant sites.

Autophagy Regulation in Neoplastic Cells

Autophagy, a cellular process of self-degradation, plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. This compound has been found to influence this process in cancer cells.

A key finding in the investigation of this compound's effect on autophagy is its impact on the expression of the protein p62/SQSTM1. In MDA-MB-231 cells, increasing concentrations of this compound led to a significant up-regulation of p62. Since p62 is a receptor for selective autophagy and its accumulation can indicate a blockage in the autophagic process, this finding suggests that this compound may inhibit the autophagy level in these cancer cells. nih.gov

Interactive Data Table: Preclinical Findings of this compound

| Area of Investigation | Model System | Key Findings | Reference |

| Respiratory Inflammation | Guinea Pigs | Reduced inflammation levels, superior to phenylbutazone. | medchemexpress.commedchemexpress.cn |

| Pulmonary Parenchymal Integrity | Guinea Pigs | Protected against emphysema; reduced relative lung weight. | medchemexpress.commedchemexpress.cn |

| Cellular Invasion & Metastasis | MDA-MB-231 Breast Cancer Cells | Significantly decreased cell invasion and metastasis. | |

| Autophagy Regulation | MDA-MB-231 Breast Cancer Cells | Significantly up-regulated p62 expression, suggesting autophagy inhibition. |

Investigation of LC3II Downregulation

Preclinical research into the effects of this compound has explored its influence on autophagy, a cellular maintenance process. In studies involving MDA-MB-231 human breast cancer cells, treatment with this compound led to a significant, concentration-dependent downregulation of Microtubule-associated protein 1A/1B-light chain 3-II (LC3II). Concurrently, the expression of p62, a protein that is degraded during autophagy, was observed to be significantly upregulated. This inverse relationship between LC3II and p62 levels suggests that this compound may act as an inhibitor of the autophagic process in these cells.

Table 1: Effect of this compound on Autophagy Markers in MDA-MB-231 Cells

| Concentration of this compound | LC3II Expression | p62 Expression | Implied Effect on Autophagy |

|---|---|---|---|

| Increasing | Significantly Downregulated | Significantly Upregulated | Inhibition |

Data derived from in vitro studies on MDA-MB-231 cells.

Apoptosis Induction through Specific Signaling Pathways

Further investigations have revealed that this compound can induce apoptosis, or programmed cell death, in cancer cells by modulating specific signaling pathways. The primary mechanism identified involves the inhibition of the AKT signaling pathway, a critical regulator of cell survival and proliferation.

A key finding in the study of this compound's pro-apoptotic effects is its ability to reduce the expression of phosphorylated AKT (p-AKT). Treatment of MDA-MB-231 cells with increasing concentrations of the compound resulted in a significant downregulation of p-AKT levels. Since phosphorylation is necessary to activate AKT, this reduction in p-AKT effectively curtails its pro-survival signaling. nih.gov

The collective evidence points to the inhibition of the AKT pathway as a central mechanism for the pro-apoptotic activity of this compound. By downregulating the expression of both p-AKT and PARP, the compound effectively disrupts the signaling cascade that protects cancerous cells from apoptosis, thereby promoting their elimination.

Table 2: Impact of this compound on Apoptotic Signaling Markers in MDA-MB-231 Cells

| Marker | Effect of Increasing this compound Concentration | Signaling Pathway Implication |

|---|---|---|

| p-AKT | Significantly Downregulated | Inhibition of AKT Pathway Activation |

| PARP | Significantly Downregulated | Induction of Apoptosis |

Findings are based on research conducted on MDA-MB-231 cells.

Impact on Cellular Energy Metabolism

In addition to its effects on autophagy and apoptosis, this compound has been shown to influence cellular energy metabolism. scbt.com The compound appears to inhibit the viability of cancer cells by interfering with their ability to process and utilize energy sources.

A specific mechanism identified in the disruption of cellular energy metabolism is the inhibition of glucose utilization. Studies have shown that as the concentration of this compound increases, the expression of Hexokinase 2 (HK2) is progressively downregulated. HK2 is a critical enzyme that initiates glycolysis, the primary process of glucose breakdown for energy. By inhibiting the expression of this key glucose-activated kinase, this compound may effectively starve cancer cells of the energy required for their proliferation and survival.

Table 3: Effect of this compound on Glucose Metabolism Marker

| Marker | Effect of Increasing this compound Concentration | Metabolic Implication |

|---|---|---|

| Hexokinase 2 (HK2) | Gradually Downregulated | Inhibition of Cellular Glucose Utilization |

Observations from in vitro studies.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oxolamine citrate |

| Microtubule-associated protein 1A/1B-light chain 3-II (LC3II) |

| p62 |

| Phosphorylated AKT (p-AKT) |

| Poly (ADP-ribose) polymerase (PARP) |

| Hexokinase 2 (HK2) |

Downregulation of HK2 Expression

Research into the cellular effects of oxolamine citrate has demonstrated its ability to influence metabolic pathways. Specifically, studies on MDA-MB-231 cells, a human breast cancer cell line, have shown that oxolamine citrate can downregulate the expression of Hexokinase 2 (HK2). HK2 is a critical enzyme that catalyzes the first step of glycolysis, the process of breaking down glucose for energy. nih.gov

In the aforementioned studies, as the concentration of oxolamine citrate increased, the expression of HK2 was observed to decrease. This downregulation of HK2 suggests that oxolamine citrate may interfere with glucose utilization within these cells, thereby inhibiting their energy metabolism and potentially affecting cell viability.

Enzyme Modulation Studies

This compound has been the subject of studies to determine its influence on various metabolic enzymes, particularly the Cytochrome P450 (CYP) system.

Cytochrome P450 (CYP) Enzyme Inhibition Profiles

Oxolamine citrate has been identified as an inhibitor of certain Cytochrome P450 enzymes. selleck.co.jp The CYP enzyme family is a critical component of drug metabolism in the body.

Investigations have highlighted a specific inhibitory action of oxolamine on the CYP2B1/2 isoforms of the Cytochrome P450 enzyme system. selleck.co.jpmedchemexpress.com This specificity was particularly noted in studies involving male Sprague-Dawley rats. researchgate.net The inhibition of CYP2B1/2 by oxolamine is believed to be a key factor in its observed interactions with other drugs metabolized by these enzymes. researchgate.net

Effects on Other Metabolic Enzymes (e.g., as indicated by drug interactions)

The impact of oxolamine on metabolic enzymes extends beyond direct CYP inhibition and has been elucidated through drug interaction studies.

Significant interactions have been observed between oxolamine and the anticoagulant warfarin (B611796). researchgate.netnih.gov Studies in male rats demonstrated that the co-administration of oxolamine with oral warfarin led to a significant increase in the area under the plasma concentration-time curve (AUC) of warfarin. medchemexpress.comresearchgate.net For instance, at oxolamine doses of 10 and 50 mg/kg, the warfarin AUC increased to 254 and 330 µg·h/mL, respectively, compared to a control value of 180 µg·h/mL. researchgate.net Furthermore, oxolamine has been shown to prolong the terminal half-life of warfarin. medchemexpress.com This pharmacokinetic interaction is attributed to the inhibition of CYP2B1/2 by oxolamine, which are involved in warfarin metabolism. researchgate.net Interestingly, these effects on warfarin pharmacokinetics were not observed in female rats, suggesting a gender-specific interaction. medkoo.comncats.io

Table 1: Effect of Oxolamine on Warfarin Pharmacokinetics in Male Rats

Research has also indicated that oxolamine can influence the plasma protein binding of other drugs. In one in vitro study using fresh rat plasma, a 10 μg/mL concentration of oxolamine citrate was found to significantly decrease the plasma protein binding of clarithromycin (B1669154). medchemexpress.com This suggests that oxolamine can displace clarithromycin from its binding sites on plasma proteins, potentially increasing the concentration of free, unbound clarithromycin in the plasma.

Table 2: Compound Names Mentioned in the Article

Receptor Interactions and Modulation (General)

This compound's therapeutic effects are rooted in its interactions with various receptors. The compound is recognized for its antitussive and anti-inflammatory properties, which are a consequence of its ability to modulate receptor activity. wikipedia.org Its mechanism of action is multifaceted, involving both central and peripheral pathways. patsnap.compatsnap.com Centrally, it is thought to act on the cough center within the medulla oblongata, thereby suppressing the cough reflex. patsnap.com Peripherally, oxolamine exhibits a local anesthetic effect on the sensory nerve endings in the respiratory tract, which helps to reduce the irritation that can trigger coughing. patsnap.compatsnap.com Furthermore, its anti-inflammatory action contributes to the reduction of irritation of nerve receptors within the respiratory system. wikipedia.orgncats.io

Inhibition of Histamine (B1213489) Receptors

A key aspect of oxolamine's pharmacological profile is its activity as an antihistamine. cymitquimica.com It functions by blocking histamine receptors, which in turn mitigates the physiological responses to histamine, such as those seen in allergic reactions. The primary mechanism in this regard is the inhibition of histamine binding to H1 receptors. This action helps to alleviate symptoms like sneezing, runny nose, and watery eyes. Furthermore, the inhibition of histamine receptors by oxolamine citrate can reduce histamine-induced effects like bronchoconstriction and the overproduction of mucus. cymitquimica.com In vitro studies have provided evidence for this, demonstrating that oxolamine can inhibit histamine-induced bronchoconstriction in isolated tissue samples.

Table 1: Summary of Oxolamine's Interaction with Histamine Receptors

| Receptor Type | Action | Observed Effect |

|---|

Suppression of Lung and Bronchial Receptors

This compound exerts a notable influence on the receptors within the lungs and bronchial passages, contributing to its efficacy as a cough suppressant. patsnap.compatsnap.com Its anti-inflammatory properties lead to a decrease in irritation of the nerve receptors located in the respiratory tract. wikipedia.orgncats.io This is complemented by a local anesthetic action on the respiratory mucosa, which desensitizes the cough reflex at a peripheral level. patsnap.com This dual action of reducing inflammation and numbing the sensory nerve endings makes it effective in managing coughs associated with various respiratory conditions. patsnap.com The compound specifically targets receptors in the respiratory system to diminish inflammation and the urge to cough.

Table 2: Effects of Oxolamine on Respiratory Receptors

| Location | Mechanism of Action | Consequence |

|---|---|---|

| Lung and Bronchial Nerve Receptors | Reduction of irritation via anti-inflammatory action | Decreased sensitivity to cough triggers. |

Pharmacokinetic and Biotransformation Studies of Oxolamine Dihydrogen Citrate in Preclinical Models

Absorption and Disposition Studies

Following oral administration, oxolamine (B1678060) is absorbed from the gastrointestinal tract. It undergoes metabolism within the liver and its metabolites are primarily excreted through the kidneys.

Preclinical studies in male Sprague-Dawley rats have provided insights into the pharmacokinetic interactions of oxolamine. In one such study, the co-administration of oxolamine with warfarin (B611796) led to a significant increase in the area under the curve (AUC) of warfarin. This interaction is attributed to the inhibitory effect of oxolamine on specific cytochrome P450 enzymes.

Table 1: Effect of Oral Oxolamine on Warfarin AUC in Male Rats

| Oxolamine Dose (mg/kg) | Warfarin AUC (µg·h/ml) |

|---|---|

| 0 (Control) | 180 |

| 10 | 254 |

This table is based on data from a study investigating the pharmacokinetic interaction between oxolamine and warfarin in male Sprague-Dawley rats.

Metabolic Pathway Identification

The biotransformation of oxolamine primarily occurs in the liver and involves Phase I oxidative reactions. These reactions are catalyzed by the cytochrome P450 (CYP) enzyme system and are crucial for the detoxification and subsequent elimination of the compound.

Preclinical research has indicated that oxolamine is a substrate and an inhibitor of certain CYP isozymes. Specifically, studies in male rats have demonstrated that oxolamine inhibits CYP2B1/2. This inhibition affects the metabolism of other drugs that are substrates for this enzyme, such as phenytoin. The AUC of phenytoin was significantly increased when administered with oxolamine in male rats, suggesting a competitive inhibition of the metabolic pathway.

While the involvement of CYP-mediated oxidation is established, detailed identification of the resulting metabolites is not extensively documented in publicly available literature. The following subsections outline the expected, but not definitively identified, oxidative biotransformations based on common metabolic pathways for similar compounds.

Following the initial hydroxylation, it is plausible that oxolamine or its monohydroxy metabolites could undergo a second hydroxylation event, resulting in the formation of dihydroxy metabolites. This would further increase the water solubility of the compound. As with the monohydroxy metabolites, concrete evidence from preclinical studies identifying specific dihydroxy metabolites of oxolamine is lacking in the available scientific literature.

The formation of trihydroxy metabolites through successive hydroxylation reactions is a theoretical possibility in the metabolic cascade of oxolamine. Such metabolites would be significantly more polar than the parent compound. However, there is currently no specific experimental data from preclinical studies to confirm the formation and identify the structure of trihydroxy metabolites of oxolamine.

Another potential Phase I metabolic pathway for compounds with alkyl side chains is oxidation to form carboxylic acids. This biotransformation would involve the oxidation of a terminal methyl group or further oxidation of a hydroxylated intermediate. While this is a known metabolic route for many xenobiotics, specific studies confirming the formation of carboxylic acid metabolites from oxolamine in preclinical models have not been identified in the reviewed literature.

Phase I Oxidative Biotransformations

N-Dealkylation and Hydroxy-Analog Formation

The biotransformation of xenobiotics, including pharmaceutical compounds like oxolamine, often begins with Phase I metabolic reactions designed to introduce or expose functional groups, thereby increasing polarity. Among the most common of these reactions are N-dealkylation and hydroxylation, catalyzed primarily by the cytochrome P450 (CYP450) family of enzymes located in the liver and other tissues nih.govnih.govmdpi.com.

N-dealkylation involves the cleavage of a carbon-nitrogen bond, removing an alkyl group from a nitrogen atom nih.govrug.nlresearchgate.net. For a molecule such as oxolamine, which possesses a diethylamino moiety, this process can occur sequentially. The initial step, mono-deethylation, would yield an N-ethylamino metabolite. This reaction involves the CYP450-catalyzed hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes into the secondary amine metabolite and an aldehyde (acetaldehyde in this case) mdpi.com. A subsequent dealkylation step could potentially form a primary amine metabolite. These N-dealkylated metabolites are often pharmacologically active, sometimes retaining, losing, or even altering the activity profile compared to the parent drug nih.gov.

Hydroxylation is another critical Phase I pathway that introduces a hydroxyl (-OH) group onto the drug molecule, typically at an aliphatic or aromatic site. In the case of oxolamine, the phenyl ring presents a likely site for aromatic hydroxylation. This reaction increases the water solubility of the compound and provides a reactive site for subsequent Phase II conjugation reactions. The formation of such hydroxy-analogs is a well-established metabolic route for many drugs containing aromatic rings nih.gov. The identification of N-dealkylated and hydroxylated metabolites is crucial in early drug development to understand a compound's metabolic stability and to identify any potentially active or reactive metabolites nih.govnih.gov.

Table 1: Potential Phase I Metabolites of Oxolamine This table illustrates the hypothetical structures of metabolites based on common Phase I metabolic pathways. Specific in vivo or in vitro findings for oxolamine were not detailed in the reviewed literature.

| Metabolite Type | Potential Structure Name | Metabolic Reaction |

| N-Dealkylation | N-ethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | Removal of one ethyl group |

| N-Dealkylation | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | Removal of both ethyl groups |

| Aromatic Hydroxylation | 5-(2-(diethylamino)ethyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole | Addition of a hydroxyl group to the phenyl ring |

Phase II Conjugation Pathways

Following Phase I reactions, drug molecules and their metabolites often undergo Phase II conjugation. These reactions involve the attachment of endogenous polar molecules to the functional groups introduced or exposed during Phase I, which further increases their water solubility and facilitates their excretion from the body nih.govnih.gov. The most common Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione conjugation. These processes are catalyzed by transferase enzymes, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation nih.gov.

Glucuronidation is a major Phase II metabolic pathway for a vast number of drugs and xenobiotics nih.govnih.gov. This process involves the transfer of glucuronic acid from the activated co-factor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate containing a suitable functional group nih.gov. Hydroxyl groups, such as those that could be formed on the oxolamine molecule via aromatic hydroxylation, are common substrates for UGT enzymes. The resulting glucuronide conjugate is significantly more polar and is readily eliminated in urine or bile. The identification of glucuronide metabolites is a key part of characterizing a drug's full metabolic profile. While the formation of hydroxylated oxolamine would make it a candidate for this pathway, specific glucuronide conjugates of oxolamine have not been detailed in the reviewed scientific literature.

Metabolite Structure Elucidation Methodologies

Determining the precise chemical structure of drug metabolites is a critical and challenging aspect of drug development. It requires sophisticated analytical techniques to isolate and identify novel chemical entities that are often present in low concentrations within complex biological matrices nih.gov. The process typically involves a combination of in vitro and in vivo studies coupled with advanced analytical instrumentation.

In vitro models are essential tools for early-stage metabolic profiling, offering a controlled environment to study biotransformation pathways. Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a primary resource for these studies nih.govnih.gov. They contain a high concentration of key drug-metabolizing enzymes, particularly the Phase I cytochrome P450 (CYP) and Phase II UDP-glucuronosyltransferase (UGT) enzymes nih.govresearchgate.net.

In a typical microsomal assay, the parent drug (e.g., oxolamine) is incubated with liver microsomes from preclinical species (like rat or mouse) or humans in the presence of necessary co-factors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) researchgate.netmdpi.com. The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed to identify the generated metabolites. These assays are invaluable for predicting metabolic stability, identifying major metabolites, and flagging the potential for drug-drug interactions nih.govresearchgate.net. Comparing metabolic profiles across species can also help select the most appropriate animal model for further preclinical studies unl.edu.

While in vitro assays provide crucial preliminary data, in vivo studies are necessary to understand the complete metabolic fate of a drug in a whole organism. Following administration of the compound to a preclinical model, biological samples such as plasma, urine, and feces are collected over time. The detection and identification of metabolites in these complex biological samples require highly sensitive and selective analytical methods nih.govshu.ac.uk.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for modern metabolite identification and quantification nih.gov. The process begins with a liquid chromatography (LC) system that separates the parent drug from its metabolites and endogenous matrix components. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) provides structural information by isolating a specific ion (a precursor ion) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule.

Triple Quadrupole (QqQ) MS: This instrument is highly effective for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where it is programmed to detect a specific precursor-to-product ion transition. This provides exceptional sensitivity and selectivity for known analytes. For the parent compound oxolamine, a specific and sensitive LC-MS/MS method has been developed for its quantification in human plasma using a triple quadrupole mass spectrometer. researchgate.net

Ion Trap MS: These instruments can perform multiple stages of fragmentation (MSn), which is extremely useful for the structural elucidation of unknown metabolites. By trapping ions and fragmenting them sequentially, a detailed picture of the molecule's structure can be built nih.gov.

By comparing the fragmentation patterns of metabolites to that of the parent drug and by analyzing the mass shift, chemists can deduce the metabolic modifications that have occurred, such as hydroxylation (a mass shift of +16 Da) or N-deethylation (a mass shift of -28 Da).

Table 2: Published LC-MS/MS Parameters for Oxolamine Quantification Data from a study quantifying oxolamine phosphate (B84403) in human plasma. researchgate.net

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole (MDS Sciex API 4000) |

| Ionization Source | Turbo-Ion Spray (Electrospray Ionization) |

| Precursor Ion (m/z) | 246.3 |

| Product Ion (m/z) | 86.1 |

| Polarity | Positive |

In Vivo Metabolite Detection and Identification Techniques

Data-Dependent Acquisition and Post-Acquisition Data Mining

In preclinical studies, understanding the biotransformation of a drug is crucial for assessing its efficacy and safety. The identification of metabolites is often accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Data-Dependent Acquisition (DDA) is a widely used method in these analyses. In a typical DDA workflow, the mass spectrometer performs a survey scan (MS1) to detect all ions within a specific mass-to-charge (m/z) range. Subsequently, it selects the most intense precursor ions from the MS1 scan for fragmentation, generating product ion spectra (MS2). This process is repeated in cycles throughout the chromatographic run.

The primary advantage of DDA is its ability to generate high-quality MS2 spectra for the most abundant ions, which facilitates the initial identification of major metabolites. However, a limitation of this approach is that low-intensity ions, which may represent minor but pharmacologically important metabolites, can be overlooked.

To overcome the limitations of DDA and to extract the maximum amount of information from the acquired data, various post-acquisition data mining techniques are employed. These strategies involve retrospectively analyzing the raw LC-MS/MS data to identify metabolites that may have been missed during the automated DDA process. Common data mining approaches include:

Extracted Ion Chromatogram (XIC): This technique involves searching for specific m/z values corresponding to predicted metabolites based on known metabolic pathways.

Mass Defect Filtering: This method leverages the fact that metabolites often have a different mass defect (the difference between the exact mass and the nominal mass) compared to endogenous compounds.

Product Ion and Neutral Loss Filtering: These approaches search for characteristic fragment ions or neutral losses that are indicative of specific structural motifs or biotransformation reactions (e.g., glucuronidation, sulfation).

Control Sample Comparison: By comparing the data from dosed and vehicle-treated animals, it is possible to identify drug-related components.

Through the combined application of DDA and sophisticated post-acquisition data mining, a more comprehensive profile of a drug's metabolites can be constructed.

Excretion Pathways in Animal Models

Preclinical studies indicate that Oxolamine undergoes hepatic metabolism and its metabolites are primarily eliminated from the body via the kidneys. patsnap.com The principal route of excretion is through the urine. This suggests that after oral administration, Oxolamine is well-absorbed from the gastrointestinal tract into the systemic circulation, where it is then processed by the liver and subsequently excreted by the kidneys. patsnap.com

A study investigating the interaction of Oxolamine with warfarin in male Sprague-Dawley rats provided some pharmacokinetic data, although it was not the primary focus of the research. The study found that co-administration of Oxolamine significantly increased the area under the curve (AUC) of warfarin, suggesting an inhibition of cytochrome P450 enzymes, specifically CYP2B1, by Oxolamine. nih.govmedchemexpress.com While this study highlights a potential drug-drug interaction, it also indirectly points to the involvement of hepatic enzymes in the clearance of Oxolamine.

The table below summarizes the effect of Oxolamine on the pharmacokinetics of warfarin in male rats, illustrating the impact on drug metabolism.

| Treatment Group | Warfarin AUC (µg·h/mL) |

| Control (Warfarin alone) | 180 |

| Warfarin + Oxolamine (10 mg/kg) | 254 |

| Warfarin + Oxolamine (50 mg/kg) | 330 |

Data from a study in male Sprague-Dawley rats showing the effect of oral Oxolamine on the Area Under the Curve (AUC) of orally administered warfarin. nih.gov

Further detailed studies focusing specifically on the mass balance and excretion routes of radiolabeled Oxolamine Dihydrogen Citrate (B86180) would be necessary to definitively quantify the proportion of the dose excreted via urine and feces and to identify all major and minor excretion pathways.

Advanced Research Methodologies and Analytical Techniques for Oxolamine Dihydrogen Citrate

Spectrophotometric Analytical Techniques

Spectrophotometry offers a rapid and accessible means for the analysis of oxolamine (B1678060) dihydrogen citrate (B86180), with derivative techniques enhancing specificity and sensitivity.

Derivative UV Spectrophotometry (Second and Third Order)

Derivative UV spectrophotometry has been successfully applied to the estimation of oxolamine citrate in both bulk drug and tablet formulations, providing a simple and precise analytical approach. researchgate.net These methods circumvent interferences from excipients and enhance the resolution of the spectral bands.

For the second-order derivative method, analysis is typically performed at 257.2 nm using distilled water as the solvent. researchgate.net The method has demonstrated linearity in the concentration range of 1 to 14 μg/ml, with a coefficient of correlation (r²) of 0.9978. researchgate.net A similar approach using third-order derivative spectrophotometry has also been validated, with estimations carried out at 254.6 nm. ajrconline.org This third-order method showed a strong linear relationship in the same concentration range (1 to 14 μg/ml) and a high coefficient of correlation (r²) of 0.9995. ajrconline.org

Another first-order derivative method has been developed, estimating oxolamine citrate at 229.2 nm in distilled water. jocpr.com This technique was validated and showed a good correlation coefficient (r² = 0.9991) over a concentration range of 1 to 14 μg/ml. jocpr.com These derivative methods are valued for their ability to resolve hidden peaks within the normal UV spectrum, thereby increasing the specificity of the analysis. jocpr.com

UV Spectrophotometric Dissolution Profiling

UV spectrophotometry is a key tool for evaluating the in vitro release profiles of oxolamine citrate from tablet dosage forms. jocpr.comjocpr.com Dissolution studies are essential for quality control, ensuring that the drug releases from the formulation in a consistent and predictable manner.

A common method involves using a paddle apparatus at specified rotations per minute (rpm) in dissolution media such as 0.01N HCl and phosphate (B84403) buffer at a constant temperature of 37°C ± 0.5°C. jocpr.comjocpr.com The drug release is monitored by measuring the absorbance at approximately 237 nm in the zero-order spectrum. jocpr.com Research has shown that using 0.01N HCl as the dissolution medium at a paddle speed of 100 rpm can result in 100% cumulative drug release within 90 minutes. jocpr.com The method's linearity has been established between 50-150%, yielding a correlation coefficient of 0.9996, indicating its suitability for routine dissolution analysis in quality control laboratories. jocpr.comjocpr.com

Chromatographic Analytical Methods

Chromatographic techniques, particularly HPLC and LC-MS/MS, provide high sensitivity and selectivity for the determination of oxolamine dihydrogen citrate, even in complex matrices and in the presence of other active compounds.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., PDA)

Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the quantification of oxolamine citrate in pharmaceutical products. These methods often utilize a photodiode array (PDA) detector, allowing for simultaneous monitoring at multiple wavelengths.

One such method facilitates the simultaneous determination of oxolamine citrate, chlorpheniramine (B86927) maleate, pseudoephedrine hydrochloride, and paracetamol. scispace.comacgpubs.org The separation is achieved on a C8 column with an isocratic mobile phase of methanol (B129727) and 0.1 M phosphoric acid solution. scispace.comacgpubs.org Oxolamine citrate is detected at a wavelength of 239 nm with a retention time of approximately 19.04 minutes. scispace.comacgpubs.org This method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. acgpubs.org

Another RP-HPLC method uses a C18 column with a mobile phase composed of a buffer (0.05 M potassium dihydrogen phosphate monobasic and triethylamine, pH 4.1) and methanol (60:40 v/v), with detection at 230 nm. rjptonline.org A separate validated HPLC method employs a C18 column with a mobile phase of buffer (0.1% triethylamine, pH 3.5) and acetonitrile (B52724) (72:28 v/v), also with detection at 230 nm. sphinxsai.com These methods have been successfully used for the analysis of oxolamine citrate in pharmaceutical formulations. rjptonline.orgsphinxsai.com

| Column | Mobile Phase | Detection Wavelength | Retention Time (min) | Reference |

|---|---|---|---|---|

| ACE 5 C8 (250 × 4.6 mm, 5 μm) | Methanol: 0.1 M Phosphoric Acid (15:85, v/v) | 239 nm | 19.04 | scispace.comacgpubs.org |

| Kromasil C18 (250 X 4.6 mm, 5µ) | Buffer (0.05 M KH₂PO₄ + Triethylamine, pH 4.1): Methanol (60:40 v/v) | 230 nm | Not Specified | rjptonline.org |

| BDS Hypersil C18 (150 x 4.6 mm, 5 µ) | Buffer (0.1% Triethylamine, pH 3.5): Acetonitrile (72:28 v/v) | 230 nm | Not Specified | sphinxsai.com |

LC-Mass Spectrometry (LC-MS/MS) for Quantitative Determination and Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the quantitative determination of oxolamine in biological fluids and for the identification of its metabolites. researchgate.netnih.gov This method offers superior sensitivity and specificity compared to other analytical techniques.

A validated LC-MS/MS method has been developed for the quantification of oxolamine phosphate in human plasma. researchgate.net This method involves a simple liquid-liquid extraction for sample preparation and uses Bromhexine as an internal standard. researchgate.net The chromatographic separation is performed on an ODS column with a mobile phase of methanol and water (98:2, v/v). researchgate.net The analysis is conducted using a triple quadrupole mass spectrometer with a Turbo-Ion spray source, monitoring the precursor-to-product ion transition of m/z 246.3 → 86.1 for oxolamine. researchgate.net This method was validated over a concentration range of 0.5–60 ng/mL and has a short run time of 5.0 minutes with a low limit of quantification (LLOQ) of 0.5 ng/mL. researchgate.net

LC-MS/MS is also the primary tool for metabolite identification. nih.govmdpi.com By analyzing the mass-to-charge ratio of the parent drug and its potential metabolites, researchers can elucidate the metabolic pathways. For instance, common metabolic reactions like hydroxylation can be identified by searching for mass shifts, such as an addition of 16 Da to the parent molecular ion. mdpi.com The fragmentation patterns observed in the MS/MS spectra provide structural information to confirm the identity of the metabolites. mdpi.com

| Parameter | Details |

|---|---|

| Biological Matrix | Human Plasma |

| Sample Preparation | Liquid-Liquid Extraction |

| Internal Standard | Bromhexine |

| Column | Shim-pack ODS (150 mm × 4.6 mm i.d., 5 µm) |

| Mobile Phase | Methanol:Water (98:2, v/v) |

| Mass Spectrometer | Triple Quadrupole (MDS Sciex API 4000) |

| Ionization Source | Turbo-Ion Spray |

| Precursor-Product Ion (m/z) | 246.3 → 86.1 |

| Linearity Range | 0.5–60 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Run Time | 5.0 min |

In Vitro Cellular Models for Mechanistic Investigations

The elucidation of the molecular mechanisms underpinning the pharmacological effects of this compound has been advanced through the use of specific in vitro cellular models. These models provide a controlled environment to investigate the direct cellular and molecular targets of the compound, independent of systemic physiological effects. Research has particularly focused on cell lines relevant to inflammation and cancer, revealing insights into the compound's anti-inflammatory and potential anti-neoplastic activities.

Methodological approaches for investigating the anti-inflammatory properties of oxolamine have included the use of macrophage cell models for cytokine profiling. In these systems, the expression levels of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can be quantified following exposure to oxolamine to assess its immunomodulatory effects. Furthermore, receptor binding assays, for instance targeting bradykinin (B550075) receptors, have been suggested as a method to explore the compound's interaction with pathways involved in pain and inflammation.

A notable area of investigation has been the effect of oxolamine citrate on cancer cell lines. In a study utilizing the human breast adenocarcinoma cell line, MDA-MB-231, researchers observed that oxolamine citrate could significantly inhibit cell invasion and metastasis. Mechanistic investigations in this model pointed towards an inhibition of the autophagy process, evidenced by the upregulation of the p62 protein and downregulation of LC3II with increasing concentrations of the compound. The study also implicated the AKT signaling pathway, as demonstrated by the reduced expression of phosphorylated AKT (p-AKT) and Poly (ADP-ribose) polymerase (PARP). This suggests that oxolamine citrate may exert its effects by modulating cell survival and apoptosis pathways. Additionally, the compound was found to down-regulate the expression of Hexokinase 2 (HK2), a key enzyme in glucose metabolism, indicating a potential role in inhibiting cellular energy metabolism.

Preliminary assessments of cellular toxicity are often conducted using in vitro models such as hepatocyte cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to determine the cytotoxic thresholds of the compound.

Table 1: Summary of In Vitro Cellular Models in this compound Research

| Cell Line/Model | Research Focus | Key Findings/Observations | Relevant Molecules |

| Macrophage Cell Models | Anti-inflammatory effects | Suggested for cytokine profiling to assess immunomodulatory activity. | IL-6, TNF-α |

| MDA-MB-231 (Human Breast Adenocarcinoma) | Anti-tumor activity | Inhibition of cell invasion and metastasis. | p62, LC3II, p-AKT, PARP, HK2 |

| Mechanism of action | Inhibition of autophagy and the AKT signaling pathway; inhibition of glucose metabolism. | ||

| Hepatocyte Cell Lines | Cytotoxicity | Used for preliminary data on cellular toxicity thresholds via assays like MTT. | N/A |

Utilization of Animal Models in Pharmacological Research

Animal models have been indispensable in characterizing the pharmacological profile of this compound, particularly its anti-inflammatory and antitussive properties in vivo. These models allow for the study of the compound's effects within a complex physiological system, providing data on efficacy and pharmacokinetic interactions. Guinea pigs and rats have been the predominant species used in this research.

In guinea pigs, a key model used to evaluate the anti-inflammatory action of oxolamine involves the induction of non-bacterial inflammation in the respiratory tract. One such model uses the inhalation of acrolein aerosol to induce an inflammatory response. medchemexpress.com In these studies, administration of oxolamine citrate resulted in a significant reduction in inflammation levels and a decrease in relative lung weight. medchemexpress.com Furthermore, the compound was observed to protect the pulmonary parenchyma from emphysema, demonstrating a potent anti-inflammatory effect on the respiratory organs. medchemexpress.com Another application in guinea pigs involves cough-challenge models, where coughing is induced by agents like citric acid to assess the antitussive efficacy of the compound.

Rat models have been instrumental in studying the pharmacokinetics of oxolamine and its interactions with other drugs. For instance, studies in male Sprague-Dawley (SD) rats have investigated the pharmacokinetic interaction between oral warfarin (B611796) and oxolamine. medchemexpress.com This research revealed that oxolamine citrate can significantly increase the area under the curve (AUC) and prolong the terminal half-life of warfarin. medchemexpress.com The underlying mechanism for this interaction was identified as the inhibition of the cytochrome P450 enzyme, CYP2B1, in male rats. medchemexpress.com Such studies are crucial for understanding potential drug-drug interactions.

Table 2: Overview of Animal Models in this compound Pharmacological Research

| Animal Model | Purpose of Study | Methodology | Key Research Findings |

| Guinea Pig | Evaluation of anti-inflammatory effects | Induction of non-bacterial respiratory inflammation via acrolein aerosol inhalation. medchemexpress.com | Reduced relative lung weight and inflammation levels; protection of pulmonary parenchyma from emphysema. medchemexpress.com |

| Guinea Pig | Assessment of antitussive activity | Cough induction through citric acid challenge. | Used to measure the peripheral suppression of cough reflexes. |

| Rat (Male SD) | Pharmacokinetic drug interaction | Co-administration of oral warfarin and oxolamine citrate. medchemexpress.com | Significant increase in the AUC and terminal half-life of warfarin. medchemexpress.com |

| Mechanism of interaction | Investigation of cytochrome P450 enzyme activity. | Identified as an inhibitor of CYP2B1. medchemexpress.com |

Structure Activity Relationships and Molecular Design Considerations for Oxolamine Dihydrogen Citrate Analogues

Significance of the 1,2,4-Oxadiazole (B8745197) Moiety in Biological Activity

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a key pharmacophore found in numerous biologically active compounds, including the antitussive agent oxolamine (B1678060). chim.itsci-hub.se Its significance stems from its unique physicochemical properties, such as its ability to act as a bioisostere of amide and ester groups, which enhances metabolic stability. chim.itd-nb.info The 1,2,4-oxadiazole nucleus is associated with a wide spectrum of pharmacological activities, making it a valuable scaffold in drug discovery. nih.govencyclopedia.pub

Contribution to Anti-inflammatory Properties

The 1,2,4-oxadiazole moiety is a recognized contributor to the anti-inflammatory effects observed in various compounds. nih.govscielo.br Its presence is often associated with the inhibition of key inflammatory mediators. For instance, certain 1,2,4-oxadiazole derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. chim.it The modification of the carboxylate function in drugs like ketoprofen (B1673614) and naproxen (B1676952) to a 1,2,4-oxadiazole ring has resulted in analogues with improved anti-inflammatory activity and a better safety profile, including reduced gastrointestinal toxicity. chim.it Furthermore, some 1,2,4-oxadiazole derivatives have been identified as activators of the Nuclear Factor erythroid 2-related factor 2 (Nrf2), a transcription factor that protects against oxidative stress, which is closely linked to inflammation. chim.itacs.org

Relevance to Antimicrobial Activities

A significant body of research highlights the importance of the 1,2,4-oxadiazole ring in the development of antimicrobial agents. d-nb.infonih.gov Compounds incorporating this heterocycle have demonstrated activity against a range of bacterial and fungal pathogens. d-nb.infoencyclopedia.pub The structural features of the 1,2,4-oxadiazole ring allow for interactions with various microbial targets. For example, novel 1,2,4-oxadiazole derivatives have shown strong antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola. d-nb.info The versatility of this scaffold allows for the design of compounds with broad-spectrum antimicrobial properties. chim.it

Role in Anticancer Potential

The 1,2,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govresearchgate.net Its derivatives have exhibited cytotoxic activity against various human cancer cell lines. nih.govjuniperpublishers.com The anticancer mechanism of these compounds can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrase IX (CAIX). researchgate.net For instance, certain 1,2,4-oxadiazole-sulfonamide derivatives have demonstrated significant inhibitory activity against the HCT-116 colon cancer cell line. juniperpublishers.com The ability of the 1,2,4-oxadiazole ring to form hydrogen bonds with biomacromolecules contributes to its potential as an anticancer pharmacophore. researchgate.net

Influence of the Citrate (B86180) Salt Form on Pharmacological Properties

The formulation of a drug as a salt is a common strategy to enhance its physicochemical and biological properties. In the case of oxolamine, the dihydrogen citrate salt form plays a crucial role in its pharmacological profile.

Contribution to Bioavailability

The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is a critical pharmacokinetic parameter. The use of a citrate salt can positively impact bioavailability. numberanalytics.comacs.org For instance, studies on other drugs have shown that citrate salts can lead to higher plasma concentrations compared to the free base form. acs.orgnih.gov This is often attributed to the improved solubility and dissolution rate conferred by the citrate counterion. cymitquimica.com The citrate salt of oxolamine is expected to provide similar advantages, ensuring that a sufficient amount of the active compound is absorbed to exert its therapeutic effect. cymitquimica.com

Theoretical and Computational Approaches in Drug Designnih.govbeilstein-journals.org

The design and development of novel analogues of existing drugs like Oxolamine dihydrogen citrate are increasingly reliant on theoretical and computational methods. These approaches provide valuable insights into the structure-activity relationships (SAR) and allow for a more rational design of molecules with improved potency and desired properties. By modeling the interactions between a ligand and its biological target at a molecular level, researchers can predict the activity of new compounds before they are synthesized, saving significant time and resources. beilstein-journals.org

Molecular Modeling Approachesnih.govnih.gov

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For analogues of Oxolamine, which features a 1,2,4-oxadiazole ring, these methods are crucial for understanding how structural modifications influence biological activity. nih.govchim.it The 1,2,4-oxadiazole ring is a key structural motif found in numerous biologically active compounds and is considered a bioisosteric equivalent for ester and amide groups, which contributes to its metabolic stability and ability to interact with various biological targets through non-covalent interactions. chim.itmdpi.com

Molecular Docking:

A primary tool in molecular modeling is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For Oxolamine analogues, this would involve docking proposed structures into the active site of the biological target responsible for its antitussive effect. While the specific antitussive target for Oxolamine is not extensively detailed in the provided literature, docking studies on other 1,2,4-oxadiazole derivatives have been performed against various enzymes, illustrating the utility of this approach. For instance, derivatives have been docked against targets such as tubulin, epidermal growth factor receptor (EGFR), and Leishmania infantum CYP51. nih.govmdpi.com These studies help to elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity.

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For Oxolamine analogues, a pharmacophore model would define the spatial relationships between key features like the phenyl group, the 1,2,4-oxadiazole ring, and the diethylaminoethyl side chain. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential antitussive agents.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. For a flexible molecule like Oxolamine, MD simulations can validate the binding poses predicted by docking and help to understand the energetic factors driving the binding process.

Research Findings from 1,2,4-Oxadiazole Analogues:

Studies on various 1,2,4-oxadiazole derivatives have provided valuable SAR data that can inform the design of new Oxolamine analogues. For example, in a series of compounds tested for anticancer activity, the introduction of electron-withdrawing groups on the 5-aryl-1,2,4-oxadiazole ring was found to increase antitumor activity. nih.gov Conversely, for other activities, electron-donating groups improved potency. nih.gov In another study on the antileishmanial activity of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles, a methoxy (B1213986) group (electron-donating) on the phenyl ring increased activity significantly compared to a nitro group (electron-withdrawing). mdpi.com

Table 1: Illustrative Structure-Activity Relationship Data for 1,2,4-Oxadiazole Analogues

| Compound Series | Target/Activity | Key Structural Feature | Effect on Activity | Reference |

| 5-aryl-1,2,4-oxadiazoles | Anticancer | Electron-withdrawing group (e.g., nitro) at meta position | Increased activity | nih.gov |

| 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles | Antileishmanial (L. infantum) | Electron-donating group (e.g., methoxy) at para position | Increased activity | mdpi.com |

| 1,2,4-oxadiazole-based analogues | Sirtuin 2 (Sirt2) Inhibition | Substrate-competitive binding | Potent inhibition | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Paradigmsnih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling paradigm that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. beilstein-journals.org A QSAR model is represented by an equation that correlates variations in molecular descriptors with the observed biological response.

3D-QSAR:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a set of ligands. These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting field values are then correlated with biological activity to generate a 3D contour map that visualizes regions where modifications to the structure would be expected to increase or decrease activity.

While specific 3D-QSAR studies on Oxolamine analogues for antitussive activity are not widely available in the literature, studies on other 1,2,4-oxadiazole derivatives demonstrate the potential of this approach. nih.govsemanticscholar.org For example, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as sortase A inhibitors successfully created a predictive model that could guide the design of new, more potent inhibitors. nih.gov The model highlighted the favorable and unfavorable effects of electron-withdrawing groups in specific regions of the molecules. nih.gov Similarly, a 3D-QSAR study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors yielded statistically significant models that could be used to predict the activity of new compounds. mdpi.com

Application to Oxolamine Analogues:

A hypothetical QSAR study on Oxolamine analogues would involve synthesizing a series of related compounds and evaluating their antitussive activity. Various molecular descriptors would then be calculated for each analogue, including:

Electronic descriptors: Such as HOMO/LUMO energies and partial atomic charges, which describe a molecule's electronic properties. beilstein-journals.org

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures a molecule's lipophilicity.

Topological descriptors: Which describe the connectivity and branching of the molecule.

These descriptors would then be used to build a QSAR model that could predict the antitussive activity of newly designed, unsynthesized analogues.

Table 2: Key Parameters in a Typical 3D-QSAR Study

| Parameter | Description | Relevance to Oxolamine Analogue Design |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | A high q² value would indicate that the QSAR model is robust and not due to chance correlation. |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | Indicates the correlation between the predicted and observed activities of the synthesized analogues. |

| pred_r² (External validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | This is the ultimate test of a QSAR model's utility for predicting the potency of new, unsynthesized Oxolamine analogues. |

| Contour Maps | Visual representations of the 3D-QSAR model, showing regions where steric, electrostatic, or other properties are favorable or unfavorable for activity. | These maps would directly guide chemists on where to modify the Oxolamine structure to enhance antitussive activity. |

Future Directions and Emerging Research Avenues for Oxolamine Dihydrogen Citrate

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The established mechanism of oxolamine (B1678060), which includes peripheral suppression of cough receptor sensitivity and anti-inflammatory effects, provides a strong basis for exploring new therapeutic areas. patsnap.com While it is primarily used for respiratory conditions like bronchitis and laryngitis, its properties suggest potential in a wider range of diseases. patsnap.comnih.gov

Chronic and Allergic Airway Diseases: Research is exploring the combination of oxolamine with other active agents for treating complex respiratory conditions. A patent application details a combination of oxolamine citrate (B86180) or phosphate (B84403) with terbutaline (B1683087) sulfate (B86663) for the potential treatment of allergic and inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and acute bronchospasm. google.com This suggests a move towards leveraging its anti-inflammatory and tussive-suppressant actions for managing chronic respiratory ailments.

Oncology: Preliminary research has indicated potential anti-tumor activity. One study investigated the effects of oxolamine citrate on MDA-MB-231 breast cancer cells, finding that it could inhibit cell invasion and metastasis. These findings, while early, open a significant new avenue for research into oxolamine's potential as an adjunct in cancer therapy, possibly by modulating pathways involved in cell migration.

Geriatric Care: The compound has been specifically studied for its utility in treating senile bronchopathies, indicating a targeted application in the elderly population who may suffer from chronic bronchial conditions. oregonstate.edu

These emerging applications are rooted in the compound's known anti-inflammatory action, which has been documented to be potent against respiratory tract inflammation. medchemexpress.com

Advanced Mechanistic Investigations into Identified Signaling Pathways

To support the exploration of new therapeutic uses, advanced investigations into the molecular mechanisms of oxolamine dihydrogen citrate are critical. Current knowledge points to several signaling pathways, which are becoming the focus of more detailed studies. adooq.com

Cytochrome P450 (CYP) Enzyme Inhibition: Oxolamine has been identified as an inhibitor of CYP2B1/2 enzymes. medchemexpress.comselleckchem.comabmole.com This interaction is significant as CYP enzymes are central to drug metabolism. Research has shown that oxolamine's inhibition of this pathway can affect the pharmacokinetics of other drugs, such as warfarin (B611796). medchemexpress.com Future research could further characterize the specificity and potency of oxolamine's interaction with a wider range of CYP isozymes, which would be crucial for understanding potential drug-drug interactions.

PI3K/Akt/mTOR Pathway: There is evidence suggesting that oxolamine may interact with key cellular signaling pathways like the PI3K/Akt/mTOR pathway. abmole.com Research on MDA-MB-231 cells indicated that oxolamine citrate inhibited the AKT pathway, leading to a downregulation of p-AKT and PARP expression, which is linked to apoptosis. Further studies could use advanced techniques like proteomics to map the downstream effects of this inhibition and validate these findings in other cell types.

Inflammatory and Neuronal Signaling: The anti-inflammatory effects are a cornerstone of oxolamine's activity. nih.govscbt.com Its mechanism is thought to involve the suppression of lung and bronchial receptors, providing a peripheral antitussive effect. Future studies could investigate its direct effects on the production of inflammatory mediators like prostaglandins (B1171923) and cytokines (e.g., IL-6, TNF-α) and explore its interaction with neuronal signaling pathways involved in the cough reflex. adooq.com

Development of Enhanced Analytical Protocols for Research and Quality Control

The expansion of research and potential clinical applications for this compound necessitates the development of robust and sophisticated analytical methods. While several methods exist, there is room for enhancement to meet the demands of detailed pharmacological studies and stringent quality control. jocpr.comsphinxsai.com

Numerous UV-spectrophotometric and high-performance liquid chromatography (HPLC) methods have been developed and validated for the quantification of oxolamine citrate in bulk drug and pharmaceutical formulations. derpharmachemica.comresearchgate.netresearchgate.net These methods are simple, cost-effective, and reliable for routine analysis. ajrconline.orgresearchgate.net

Below are tables summarizing the parameters of existing validated analytical methods.

Table 1: UV-Spectrophotometric Methods for Oxolamine Citrate Analysis

| Method Type | Wavelength (nm) | Solvent/Medium | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|---|

| Standard UV | 237 | Methanol (B129727) | 1 - 14 | 0.9990 | derpharmachemica.com |

| First Order Derivative | 229.2 | Distilled Water | 1 - 14 | 0.9991 | jocpr.com |

| Area Under Curve (AUC) | 228.6 - 246.4 | Distilled Water | 1 - 14 | 0.9999 | jocpr.com |

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Oxolamine Citrate Analysis

| Column | Mobile Phase | Detection (nm) | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|---|

| BDS hypersil C18 (150 x 4.6 mm, 5µ) | Buffer (0.1% triethylamine, pH 3.5) : Acetonitrile (B52724) (72:28 v/v) | 230 | 50 - 150 | 0.9993 | sphinxsai.com |

Future development in analytical protocols should focus on:

Impurity Profiling: Creating methods capable of detecting and quantifying potential impurities and degradation products, which is essential for ensuring the stability and safety of the final pharmaceutical product.

Bioanalytical Methods: Developing and validating highly sensitive methods, potentially using liquid chromatography-mass spectrometry (LC-MS), for the quantification of oxolamine and its metabolites in biological matrices such as plasma and urine. This is critical for detailed pharmacokinetic and pharmacodynamic studies. ijrpr.com

Standardization: Further standardization of these methods according to international guidelines (e.g., ICH) will ensure consistency and reliability across different research laboratories and manufacturing sites. jocpr.comajrconline.org

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing oxolamine dihydrogen citrate in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation of 2-amino-5-methylphenethylamine with citric acid under controlled pH conditions. Characterization requires spectroscopic methods (e.g., NMR for structural confirmation ) and chromatographic purity assessments (HPLC with UV detection at 254 nm). Quantification via titration with sodium hydroxide is recommended for verifying citrate stoichiometry .

Q. What pharmacological mechanisms underpin this compound’s antitussive and anti-inflammatory effects?

- Methodological Answer : Oxolamine acts as a peripheral cough suppressant by inhibiting sensory nerve endings in the respiratory tract, likely via modulation of prostaglandin synthesis pathways . Its anti-inflammatory properties are attributed to suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in in vitro models, validated via ELISA and Western blotting .

Q. How should researchers design in vitro assays to evaluate oxolamine’s CYP enzyme inhibition potential?

- Methodological Answer : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP2B1/2) with probe substrates like bupropion. Measure metabolite formation via LC-MS/MS and calculate IC50 values using nonlinear regression. Include positive controls (e.g., ritonavir for CYP3A4) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory data between in vivo and in vitro models of oxolamine’s efficacy be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability differences). Address this by:

Conducting pharmacokinetic profiling (plasma half-life, tissue distribution) using radiolabeled oxolamine in animal models .

Validating target engagement via RNA-sequencing of lung tissue to confirm pathway modulation .

Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 to in vivo doses .

Q. What experimental design principles apply to optimizing oxolamine formulations for enhanced pulmonary delivery?

- Methodological Answer : Use a Plackett-Burman design to screen excipients (e.g., lactose, ammonium citrate) and process variables (pH, temperature). Measure outcomes like aerosolization efficiency (via cascade impaction) and stability (accelerated degradation studies at 40°C/75% RH) . Advanced formulations may require nanoemulsion techniques with particle size analysis (DLS) .

Q. How do researchers analyze oxolamine’s off-target effects in transcriptomic or proteomic studies?

- Methodological Answer :

Perform RNA-seq or ATAC-seq on treated cell lines (e.g., SHF cardiac progenitors) to identify dysregulated pathways (e.g., HOX gene clusters) .

Validate hits using CRISPR/Cas9 knockout models and functional assays (e.g., apoptosis via Annexin V staining).

Cross-reference with databases like STRING or KEGG to map interactions and prioritize high-confidence targets .

Q. What strategies mitigate batch-to-batch variability in oxolamine citrate for preclinical studies?

- Methodological Answer :

Implement strict QC protocols: USP-grade citrate (≥99.5% purity) and residual solvent analysis via GC-MS .

Use orthogonal analytical methods (e.g., DSC for polymorph identification, XRD for crystallinity) .

Standardize storage conditions (-20°C in desiccated vials) to prevent citrate hydrolysis .

Methodological Resources

- Data Validation : For contradictory results, apply the PICOT framework to refine hypotheses (Population: in vitro vs. in vivo; Intervention: dose adjustments; Outcome: pathway-specific biomarkers) .

- Ethical Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: detailed synthesis protocols in supplementary data, raw sequencing files in public repositories (e.g., GEO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.